molecular formula C16H24N6O2 B2914932 3-methoxy-N-methyl-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine CAS No. 2415462-40-5

3-methoxy-N-methyl-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine

Cat. No.: B2914932
CAS No.: 2415462-40-5
M. Wt: 332.408
InChI Key: GZPUKTSKBVWMJO-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidine ring linked through a methylene bridge to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as reductive amination, to link the piperidine and pyrazine rings via a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration can be performed using nitric acid and sulfuric acid.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or infectious diseases.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

    Industrial Applications: The compound may have applications in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole and piperidine moieties may play key roles in binding to these targets and modulating their activity. The methoxy and pyrazine groups may contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-5-methylphenol: This compound shares the methoxy and methyl groups but lacks the complex ring structures of the target compound.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains a boron-based ring structure and aniline moiety, differing significantly from the target compound’s pyrazine and piperidine rings.

Uniqueness

3-methoxy-N-methyl-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is unique due to its combination of a pyrazine ring, piperidine ring, and oxadiazole moiety. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-12-19-20-14(24-12)11-22-8-4-13(5-9-22)10-21(2)15-16(23-3)18-7-6-17-15/h6-7,13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPUKTSKBVWMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)CN(C)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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